molecular formula C8H6ClFN2 B8751925 2-Amino-2-(4-chloro-3-fluorophenyl)acetonitrile

2-Amino-2-(4-chloro-3-fluorophenyl)acetonitrile

Cat. No. B8751925
M. Wt: 184.60 g/mol
InChI Key: GMVZAWRUDOUEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-chloro-3-fluorophenyl)acetonitrile is a useful research compound. Its molecular formula is C8H6ClFN2 and its molecular weight is 184.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(4-chloro-3-fluorophenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-chloro-3-fluorophenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-2-(4-chloro-3-fluorophenyl)acetonitrile

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

2-amino-2-(4-chloro-3-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H6ClFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,12H2

InChI Key

GMVZAWRUDOUEAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C#N)N)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 25.0 g (158 mmol) 4-chloro-3-fluorobenzaldehyde in 130 ml methanol and 175 ml methanol saturated with ammonia were added 54.9 ml (52.7 g, 185 mmol) tetraisopropyl orthotitanate and the mixture stirred at ambient temperature for 1.5 hours. Then 20.35 ml (16.14 g, 163 mmol) trimethylsilyl cyanide were added drop-wise and the resulting mixture stirred at ambient temperature for further 2 hours. The reaction mixture was poured onto 1500 ml iced water and extracted with ethyl acetate. The combined organic phases were washed with brine, dried over Na2SO4 and evaporated. The crude product was purified by flash-chromatography on silica gel with a gradient of heptane and 0 to 50% ethyl acetate. rac-Amino-(4-chloro-3-fluoro-phenyl)-acetonitrile was obtained as orange oil: MS (ISN): 183.2 (M−H)−.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
54.9 mL
Type
catalyst
Reaction Step One
Quantity
20.35 mL
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three

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